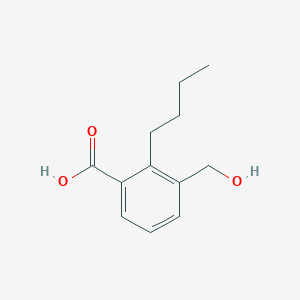
2-Butyl-3-(hydroxymethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-3-(hydroxymethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by a butyl group attached to the second carbon and a hydroxymethyl group attached to the third carbon of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the alkylation of 3-(hydroxymethyl)benzoic acid with butyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Another method involves the Friedel-Crafts alkylation of 3-(hydroxymethyl)benzoic acid with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction is usually performed under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-3-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: 2-Butyl-3-carboxybenzoic acid.
Reduction: 2-Butyl-3-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butyl-3-(hydroxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-Butyl-3-(hydroxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The butyl group may influence the compound’s hydrophobicity and membrane permeability, impacting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3-(Hydroxymethyl)benzoic acid: Lacks the butyl group, making it less hydrophobic.
2-Butylbenzoic acid: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding.
2-Butyl-4-(hydroxymethyl)benzoic acid: Similar structure but with the hydroxymethyl group at a different position, potentially altering its reactivity and biological activity.
Uniqueness
2-Butyl-3-(hydroxymethyl)benzoic acid is unique due to the presence of both the butyl and hydroxymethyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
89393-40-8 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-butyl-3-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-6-10-9(8-13)5-4-7-11(10)12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15) |
Clave InChI |
KZILAVXKVXCJEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C=CC=C1C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




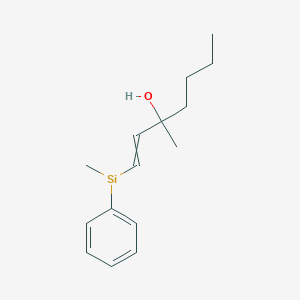
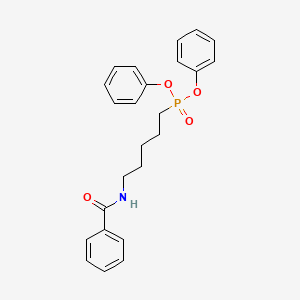
![2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile](/img/structure/B14380730.png)
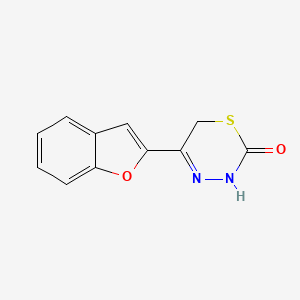
![2,2'-[Propane-1,3-diylbis(oxy)]bis(oxirane)](/img/structure/B14380741.png)
![1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione](/img/structure/B14380747.png)

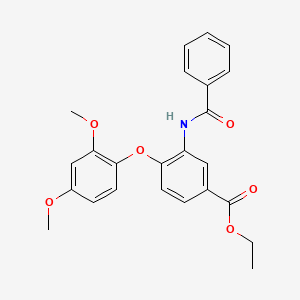
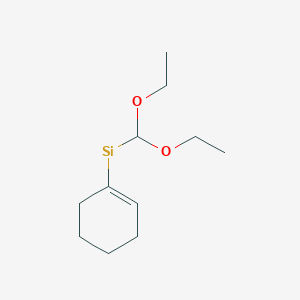
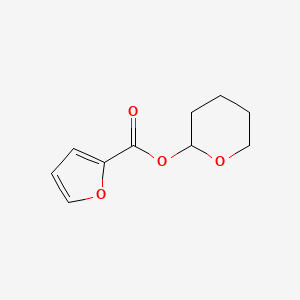
![N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14380769.png)
![3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14380772.png)
